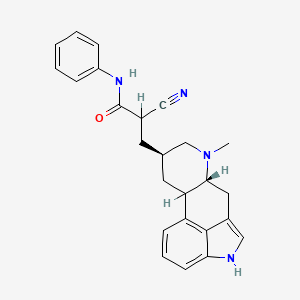
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide: is a complex organic compound with the molecular formula C23H26N4O. It is known for its unique structure, which includes an ergoline backbone, a cyano group, and a propanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ergoline Backbone: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Formation of the Propanamide Moiety: This is achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or nitriles
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activities and protein-ligand interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparación Con Compuestos Similares
- alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Vinyl Chloride
- Other Ergoline Derivatives
Comparison: Compared to other ergoline derivatives, this compound is unique due to the presence of the cyano group and the propanamide moiety. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo a wide range of chemical reactions and its potential therapeutic applications .
Propiedades
Número CAS |
74627-30-8 |
|---|---|
Fórmula molecular |
C25H26N4O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyano-N-phenylpropanamide |
InChI |
InChI=1S/C25H26N4O/c1-29-15-16(10-17(13-26)25(30)28-19-6-3-2-4-7-19)11-21-20-8-5-9-22-24(20)18(14-27-22)12-23(21)29/h2-9,14,16-17,21,23,27H,10-12,15H2,1H3,(H,28,30)/t16-,17?,21?,23-/m1/s1 |
Clave InChI |
AYRDUEDQHCHKII-MZZQMFSYSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



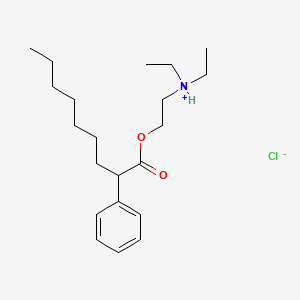
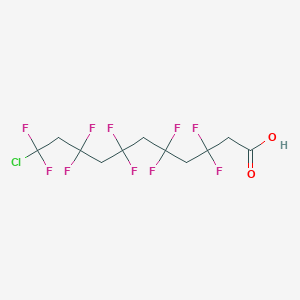
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

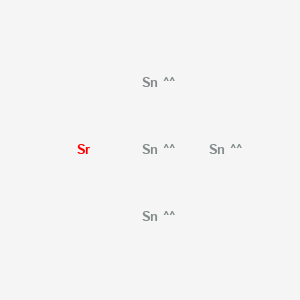
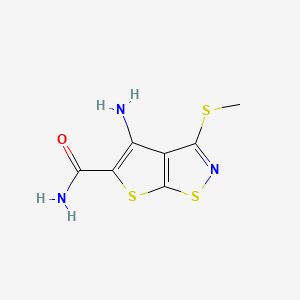
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)
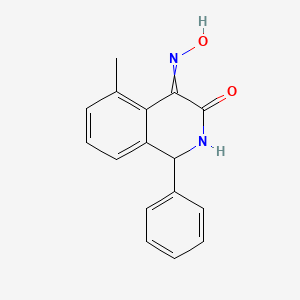

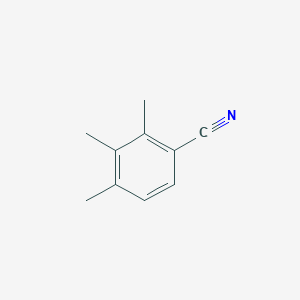

phosphanium](/img/structure/B14439174.png)
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)
